Pentachlorophenetole

Description

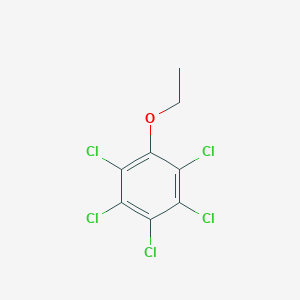

Structure

2D Structure

3D Structure

Properties

CAS No. |

10463-10-2 |

|---|---|

Molecular Formula |

C8H5Cl5O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-ethoxybenzene |

InChI |

InChI=1S/C8H5Cl5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |

InChI Key |

YXNDWTIYDLVODL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

10463-10-2 |

Synonyms |

1,2,3,4,5-Pentachloro-6-ethoxybenzene |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Pentachlorophenetole Formation

Chemical Synthesis Routes

The synthesis of pentachlorophenetole is predominantly accomplished via two well-established reaction types in organic chemistry. These routes involve either the substitution of a nitro group on a perchlorinated benzene (B151609) ring or the alkylation of a pentachlorophenate salt.

Nucleophilic Aromatic Substitution Reactions from Perchlorinated Precursors (e.g., Pentachloronitrobenzene)

One of the primary methods for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction of pentachloronitrobenzene (B1680406) (PCNB). In this reaction, the nitro group of PCNB is displaced by an ethoxide nucleophile. wikipedia.orgtardigrade.in The high reactivity of PCNB towards nucleophiles facilitates this transformation. wikipedia.org The general reaction involves treating PCNB with a source of ethoxide ions, typically from sodium ethoxide or by using ethanol (B145695) in the presence of a base like potassium hydroxide (B78521). wikipedia.orginchem.org

The reaction can be represented as follows: C₆Cl₅NO₂ + CH₃CH₂O⁻ → C₆Cl₅OCH₂CH₃ + NO₂⁻ wikipedia.org

The presence of five chlorine atoms and a nitro group on the benzene ring makes the ring highly electron-deficient. This electron deficiency activates the ring towards attack by nucleophiles. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Alkylation Reactions Involving Pentachlorophenol (B1679276) Derivatives

An alternative and widely used method for the synthesis of ethers, including this compound, is the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the alkylation of an alkoxide, in this case, the pentachlorophenate ion. The first step is the deprotonation of pentachlorophenol (PCP) with a strong base, such as sodium hydroxide or potassium carbonate, to form the highly nucleophilic pentachlorophenate anion (C₆Cl₅O⁻). This anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, typically an ethyl halide like ethyl iodide or ethyl bromide. mendelset.comquora.com

The two-step process can be summarized as:

C₆Cl₅OH + Base → C₆Cl₅O⁻ + [H-Base]⁺

C₆Cl₅O⁻ + CH₃CH₂-X → C₆Cl₅OCH₂CH₃ + X⁻ (where X = I, Br, Cl)

This method is a versatile and straightforward approach for preparing both symmetrical and asymmetrical ethers. byjus.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

For the nucleophilic aromatic substitution route , polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can enhance the rate of SNAr reactions. wikipedia.orgfishersci.fi The choice of base is also critical, with strong bases like sodium hydride or potassium tert-butoxide being effective in generating the nucleophilic alkoxide. brainly.com

In the Williamson ether synthesis , typical conditions may involve refluxing the reactants for several hours. Reaction times can range from 1 to 8 hours at temperatures between 50-100 °C. byjus.comwikipedia.org The yield of such reactions in a laboratory setting can range from 50-95%, though industrial processes may achieve near-quantitative conversion. wikipedia.org To improve reaction rates, especially with less reactive alkylating agents, the addition of an iodide salt can be beneficial as it can generate a more reactive iodide intermediate through halide exchange. byjus.com The use of phase-transfer catalysts has also been shown to be effective in similar etherification reactions, potentially allowing for milder reaction conditions and improved selectivity. researchgate.net

Modern optimization strategies may also employ machine learning algorithms and high-throughput experimentation to more rapidly identify the optimal set of reaction parameters. rsc.orgresearchgate.net

Theoretical Studies of Reaction Mechanisms and Energetics

The formation of this compound via nucleophilic aromatic substitution is a subject of theoretical interest, particularly concerning the reaction mechanism and its energetics. The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings involves the formation of a negatively charged intermediate, the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The reaction proceeds in two steps:

Addition of the nucleophile: The ethoxide ion attacks the carbon atom bearing the leaving group (the nitro group in the case of PCNB) to form a tetrahedral intermediate. This step disrupts the aromaticity of the ring.

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

Computational studies on similar SNAr reactions have explored whether the mechanism is a stepwise process with a stable intermediate or a concerted process. researchgate.net For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. koreascience.kr The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group and chlorine atoms on the pentachlorinated ring, which can delocalize the negative charge. masterorganicchemistry.comiscnagpur.ac.in

The energetics of the reaction are influenced by several factors. The activation energy for the formation of the Meisenheimer complex is a critical parameter. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the transition states and intermediates, providing insight into the reaction's feasibility and kinetics. researchgate.netkoreascience.kr While specific energetic data for the formation of this compound is not extensively reported, the principles of SNAr reactions suggest that the highly electrophilic nature of the pentachlorinated ring would lead to a favorable reaction with a strong nucleophile like ethoxide.

By-product Formation and Purity Considerations in Synthetic Protocols

The purity of the final this compound product is dependent on the purity of the starting materials and the potential for side reactions during the synthesis.

When starting from pentachloronitrobenzene (PCNB) , a significant consideration is the presence of impurities in the technical-grade PCNB itself. A common impurity formed during the synthesis of PCNB is hexachlorobenzene (B1673134) (HCB). wikipedia.org Therefore, the resulting this compound may be contaminated with HCB if unpurified PCNB is used.

In the alkylation of pentachlorophenol , the purity of the starting PCP is crucial. Technical-grade pentachlorophenol can contain a variety of impurities, including other chlorophenol congeners and more toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). epa.govnih.govnih.goviarc.fr These impurities may persist through the synthesis and contaminate the final product.

During the Williamson ether synthesis, side reactions can also lead to the formation of by-products. One common side reaction is elimination, particularly if secondary or tertiary alkyl halides are used or if the reaction is conducted at high temperatures. byjus.com In the case of this compound synthesis using an ethyl halide (a primary halide), elimination is less likely but still possible. Another potential side reaction is C-alkylation, where the alkyl group attaches to a carbon atom of the aromatic ring instead of the oxygen atom, although this is generally less favored with phenoxides. rsc.org In some Williamson syntheses, unreacted starting materials and by-products from competing reactions, such as the tosylation of the starting alcohol when a tosylate is used as the leaving group, may also be present. nih.gov

Post-synthesis purification steps, such as recrystallization or chromatography, are often necessary to remove these by-products and impurities. mendelset.com Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are essential for identifying and quantifying any by-products and ensuring the purity of the final this compound product. thermofisher.comnih.govmeasurlabs.comscioninstruments.com

Advanced Analytical Techniques for the Detection and Quantification of Pentachlorophenetole in Complex Matrices

Chromatographic Separation Sciences

Chromatography is a fundamental analytical technique for separating complex mixtures. du.ac.in For a compound like pentachlorophenetole, which is often found in challenging environmental and biological matrices, chromatographic separation is an essential prerequisite for accurate quantification and identification. nih.gov The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as volatility and polarity. du.ac.in

Gas Chromatography (GC) for Volatile and Semivolatile Analysis

Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds, making it highly suitable for this compound. wikipedia.orgreddit.com In GC, a sample is vaporized and transported by an inert carrier gas through a specialized column, which separates components based on their boiling points and interactions with the column's stationary phase. psu.edu

This compound is amenable to direct GC analysis without the need for derivatization, a process often required for its more polar precursor, pentachlorophenol (B1679276), to improve chromatographic performance. shimadzu.com The selection of the column is critical for achieving good separation. Capillary columns are favored over packed columns for their superior separation efficiency and sensitivity. nist.gov For chlorinated compounds like this compound, a low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly employed.

The retention index (RI) is a standardized measure of a compound's retention in a GC system, which aids in its identification by comparing values across different laboratories. wikipedia.orgtue.nl The Kovats retention index, specifically, is calculated by interpolating the retention time of the analyte against the retention times of adjacent n-alkanes. wikipedia.orgnih.gov

Table 1: Experimental Kovats Retention Indices for this compound

| Column Type | Kovats Retention Index (RI) | Source |

|---|---|---|

| Standard Non-Polar | 1748 | NIST Mass Spectrometry Data Center phenomenex.com |

| Semi-Standard Non-Polar | 1758.4 | NIST Mass Spectrometry Data Center phenomenex.com |

Common detectors used for the analysis of this compound include the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, and the Mass Spectrometer (MS), which provides both quantification and structural information. chromatographytoday.comscioninstruments.comwho.int

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Forms

While this compound itself is volatile and best suited for GC, High-Performance Liquid Chromatography (HPLC) is the method of choice for its non-volatile precursors and related compounds, such as pentachlorophenol (PCP) and its sodium salt (Na-PCP). researchgate.net HPLC separates compounds dissolved in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. osha.gov

For the analysis of PCP, reversed-phase HPLC is typically used, where the stationary phase is non-polar (e.g., C8 or C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often acidified to ensure the analyte is in its neutral form. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector. osha.govnih.gov

Modern advancements have led to the use of Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the column to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. mdpi.comchrom-china.com UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and selective analysis of PCP in complex matrices like food and environmental samples. mdpi.comtandfonline.comresearchgate.net This approach allows for detection at very low levels, often in the parts-per-billion (µg/kg) range. mdpi.comtandfonline.com

Table 2: Typical HPLC/UPLC Conditions for the Analysis of Pentachlorophenol (PCP)

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC | mdpi.comtandfonline.com |

| Column | Waters Acquity UPLC HSS T3 or BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) | chrom-china.comtandfonline.com |

| Mobile Phase | Gradient elution with water (containing additives like acetic acid or ammonium (B1175870) acetate) and acetonitrile/methanol | nih.govmdpi.comtandfonline.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govmdpi.comtandfonline.com |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/kg in various food matrices | mdpi.comtandfonline.comresearchgate.net |

Advanced Multidimensional Chromatography Approaches

For exceptionally complex matrices where standard single-column chromatography may fail to resolve the analyte from interfering compounds, multidimensional chromatography is employed. acs.org This technique involves using two or more independent separation stages to increase peak capacity and resolution. acs.org

Multidimensional gas chromatography (MDGC), also known as GC-GC or heart-cutting, uses two columns of different polarities. A specific portion (a "heart-cut") of the effluent from the first column containing the analyte of interest is selectively transferred to a second column for further separation. acs.org Comprehensive two-dimensional gas chromatography (GC×GC) operates similarly, but the entire effluent from the first column is subjected to continuous, rapid separation on the second column. These techniques are powerful tools for analyzing trace levels of chlorinated pollutants like PCBs and pesticides in challenging environmental samples such as sludge and biological tissues, and are applicable to the analysis of this compound. acs.orgpops.intweebly.com

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is an indispensable tool for confirming the identity of analytes and for achieving low detection limits. When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it provides definitive evidence for the presence of a compound. uniroma2.it

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentography

Electron Ionization (EI) is a "hard" ionization technique commonly used in GC-MS. High-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and break apart into characteristic fragment ions. researchgate.net The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and its various fragments. This fragmentation pattern is highly reproducible and can be compared to spectral libraries for confident identification. psu.edu

For this compound (C₈H₅Cl₅O), the molecular ion peak would appear at approximately m/z 292 (for the isotopologue with all ³⁵Cl atoms), accompanied by a distinctive isotopic pattern due to the presence of five chlorine atoms. The mass spectrum of this compound shows characteristic high-mass ions. phenomenex.com A common fragmentation pathway for aromatic ethers is the loss of the alkene corresponding to the ether group via a McLafferty-type rearrangement. For this compound, this would involve the loss of ethene (C₂H₄, 28 Da), resulting in a major fragment ion corresponding to the pentachlorophenol radical cation at m/z 266. du.ac.in

Fragmentography, or Selected Ion Monitoring (SIM), is a mode of MS operation where the instrument is set to detect only a few specific m/z values corresponding to the most characteristic or abundant ions of the target analyte. This greatly enhances sensitivity and selectivity compared to scanning the entire mass range. For this compound, one would monitor the prominent ions in its spectrum.

Table 3: Characteristic Ions of this compound in GC-EI-MS

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Likely Assignment | Source |

|---|---|---|---|

| 266 | Top Peak (Base Peak) | [M - C₂H₄]⁺ (Loss of ethene) | NIST Mass Spectrometry Data Center phenomenex.com |

| 268 | 2nd Highest Peak (in Main Library) | Isotope peak of m/z 266 | NIST Mass Spectrometry Data Center phenomenex.com |

| 264 | 3rd Highest Peak (in Main Library) | Isotope peak of m/z 266 | NIST Mass Spectrometry Data Center phenomenex.com |

| 294 | - | [M]⁺ (Molecular ion with isotope cluster) | Calculated phenomenex.com |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) offers a higher level of selectivity and sensitivity than single-stage MS. tandfonline.com This technique involves multiple stages of mass analysis, typically performed using a triple quadrupole or ion trap mass spectrometer. tandfonline.com

In a typical MS/MS experiment, a specific precursor ion (often the molecular ion) is selected in the first mass analyzer. This ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then separated and detected by the second mass analyzer. tandfonline.com This process is known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition.

For this compound, a precursor ion such as the molecular ion [M]⁺ (m/z 292-296 cluster) or the major fragment [M-C₂H₄]⁺ (m/z 266 cluster) could be selected. Collision-induced dissociation would lead to specific product ions. Monitoring a unique precursor-to-product ion transition provides exceptional selectivity, virtually eliminating matrix interference and allowing for very low limits of detection. nih.gov While specific MS/MS transitions for this compound are not widely published, the technique is standard for ultra-trace analysis of related organochlorine compounds. chrom-china.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering high precision and accuracy in determining the elemental and isotopic composition of the molecule. measurlabs.comlabmanager.com This technique can measure the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy, typically within a few parts per million (ppm). chromatographyonline.comnih.gov This capability allows for the confident identification of this compound by providing its exact molecular mass, distinguishing it from other compounds that may have the same nominal mass. chromatographyonline.cominnovareacademics.in

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, enables the separation of analyte ions from background matrix interferences, which is particularly advantageous when analyzing complex environmental samples. labmanager.cominnovareacademics.innih.gov This enhanced resolution leads to the generation of clear fragmentation patterns, which further aids in the structural elucidation and confirmation of this compound. innovareacademics.inresearchgate.net For instance, in the analysis of environmental contaminants, HRMS can perform wide-scope screening for thousands of organic pollutants, including targeted and non-targeted analysis, which is highly relevant for detecting this compound and its potential transformation products. nih.gov

The theoretical exact mass of this compound (C₈H₅Cl₅O) is 291.878303 Da. nih.gov HRMS instruments can measure this with high accuracy, providing a key parameter for its unambiguous identification. The ability of HRMS to provide accurate mass measurements is a significant advantage over low-resolution mass spectrometry, which only provides nominal mass and can be prone to interferences from isobaric compounds. chromatographyonline.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural characterization of this compound, providing detailed information about its molecular framework and functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. savemyexams.comhoriba.com Covalent bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light of the same frequency, the bonds absorb this energy, leading to an IR spectrum. savemyexams.comcognitoedu.org This spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. cognitoedu.orgslideshare.net For this compound, characteristic IR absorption bands would be expected for the C-Cl, C-O-C, and aromatic C-C bonds.

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. horiba.comyoutube.com While most of the scattered light has the same wavelength as the source (Rayleigh scatter), a small fraction is scattered at a different wavelength (Raman scatter), providing information about the vibrational modes of the molecule. horiba.com Raman spectroscopy is particularly useful for analyzing the vibrations of non-polar bonds and can provide complementary information to IR spectroscopy. preterhuman.net For this compound, Raman spectra would reveal characteristic peaks corresponding to the vibrations of the pentachlorinated benzene (B151609) ring and the ethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. uoanbar.edu.iqsigmaaldrich.comwikipedia.org It is based on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H (proton) and ¹³C. wikipedia.orglibretexts.org When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range at specific frequencies, which are dependent on their chemical environment. wikipedia.org

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) at characteristic chemical shifts. oregonstate.eduorgchemboulder.com The integration of the peak areas would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon atoms in a molecule. wisc.edu The ¹³C NMR spectrum of this compound would display distinct signals for each of the eight carbon atoms in the molecule, including the two carbons of the ethoxy group and the six carbons of the pentachlorinated benzene ring. nih.gov The chemical shifts of these signals would be influenced by the presence of the electronegative chlorine and oxygen atoms.

Method Validation and Quality Control in Environmental Monitoring

Rigorous method validation and quality control are essential for obtaining reliable and accurate data in the environmental monitoring of this compound. iaea.orgfssc.com

Application of Isotope-Dilution Mass Spectrometry with Internal Standards (e.g., this compound as a surrogate for related compounds)

Isotope-dilution mass spectrometry (IDMS) is a highly accurate technique for the quantification of analytes in complex matrices. osti.govepa.gov The method involves adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample before processing. osti.gov Since the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for losses during sample preparation and for matrix effects during analysis. osti.govrestek.com

This compound itself can be used as a surrogate or internal standard for the determination of related compounds, such as pentachlorophenol (PCP). nih.gov In a study determining PCP in rainbow trout, this compound was used as an internal standard where the electron impact mass fragmentography monitored specific m/e ratios for the derivatized PCP (pentachloroanisole) and this compound. nih.gov The use of a surrogate that mimics the behavior of the target analyte throughout the analytical process is crucial for assessing matrix effects and verifying the proper processing and instrument performance for each sample. restek.com The use of dual deuterated isomers as surrogates has also been shown to extend the linear calibration range and improve the accuracy of quantification for analytes with high residue variations. mdpi.com

Assessment of Matrix Effects and Analytical Interferences

The matrix of an environmental sample refers to all the components within that sample other than the analyte of interest. researchgate.net These components can significantly interfere with the analysis, leading to either suppression or enhancement of the analytical signal, a phenomenon known as the matrix effect. researchgate.netbataviabiosciences.comnih.gov It is crucial to assess and mitigate these effects to ensure the accuracy of quantitative results.

Matrix effects can be evaluated by comparing the response of the analyte in a pure solvent with its response in a sample matrix extract to which the analyte has been added (post-extraction spike). biotage.com The presence of co-eluting substances from the matrix can alter the ionization efficiency of the analyte in techniques like electrospray ionization mass spectrometry. researchgate.net

Several strategies can be employed to minimize matrix effects, including:

Improved sample preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be optimized to reduce the co-extraction of interfering matrix components. eurl-pesticides.eu

Chromatographic separation: Enhancing the separation of the analyte from matrix components through optimized liquid chromatography (LC) or gas chromatography (GC) conditions can reduce interferences. researchgate.net

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. eurl-pesticides.eu

Use of matrix-matched calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects. nih.gov

By carefully considering and addressing these factors, analytical methods for this compound can be developed and validated to provide the high-quality data needed for environmental monitoring and risk assessment.

Proficiency Testing and Interlaboratory Method Harmonization

Proficiency testing (PT) is a critical component of a laboratory's quality assurance system, providing an external evaluation of a laboratory's analytical performance. rsc.orgeurachem.org In the context of this compound analysis, PT schemes involve the distribution of a homogenous material containing a known concentration of the analyte to participating laboratories. rsc.org These laboratories then analyze the material using their routine methods and report the results to the PT organizer. rsc.org

The primary goal of proficiency testing is to provide laboratories with a tool for self-assessment, helping them identify and rectify any significant inaccuracies in their analytical measurements. rsc.org The results from PT schemes are often expressed as a z-score, which quantifies the difference between the laboratory's result and the assigned true value, taking into account the expected variability of the measurement. rsc.org A z-score outside of an acceptable range signals a need for the laboratory to investigate and address potential issues with their analytical procedures. rsc.org

Participation in PT programs is often a requirement for laboratory accreditation, demonstrating a commitment to maintaining high standards of data quality and reliability. rsc.orgaoac.org These programs facilitate interlaboratory harmonization by allowing for the comparison of results from different laboratories, which can highlight systematic biases or inconsistencies in analytical methods. eurachem.orgepa.gov The performance of a laboratory over several rounds of a PT scheme is a key indicator of its ongoing competence in a particular analysis. eurachem.org

For the analysis of organic micropollutants like this compound, PT schemes may be offered by various organizations, covering different matrices such as water, soil, and sludge. qualitychecksrl.com These schemes are essential for ensuring that the data generated by different laboratories are comparable and reliable, which is crucial for environmental monitoring and regulatory purposes.

Sample Preparation and Extraction Methodologies for Diverse Environmental Samples

The accurate determination of this compound in environmental matrices necessitates effective sample preparation and extraction to isolate the analyte from interfering substances. retsch.com The choice of method depends heavily on the physical and chemical properties of the sample matrix, which can range from water to soil and biological tissues. organomation.com

Common steps in sample preparation for solid samples like soil include homogenization to ensure the sample is representative, which can involve grinding or crushing to increase the surface area for efficient extraction. retsch.comorganomation.com For aqueous samples, initial filtration may be required to remove suspended solids. organomation.com

A variety of extraction techniques can be employed for this compound. These include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering advantages such as reduced solvent consumption and the potential for automation. chromatographyonline.com In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. retsch.com

Solid-Liquid Extraction (SLE): For solid matrices like soil and sludge, SLE with low-temperature purification has been shown to be an effective method for extracting organochlorine pesticides. nih.gov This technique can yield high recoveries with good precision. nih.gov

Soxhlet Extraction: This is a continuous extraction method often used for solid samples and is specified in some regulatory methods for the analysis of pesticides. epa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup and is widely used for pesticide residue analysis in food and environmental samples. chromatographyonline.com

Modern advancements in sample preparation are moving towards miniaturization and the use of less solvent, in line with the principles of green analytical chemistry. up.ac.za Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are examples of such innovations that concentrate the analyte without the need for large volumes of organic solvents. up.ac.za

The table below summarizes some of the common extraction techniques applicable to the analysis of this compound in environmental samples.

| Extraction Technique | Sample Type | Principle |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. retsch.com |

| Solid-Phase Extraction (SPE) | Water | Analyte is retained on a solid sorbent and then eluted with a small volume of solvent. retsch.comchromatographyonline.com |

| Solid-Liquid Extraction (SLE) | Soil, Sludge | Extraction of the analyte from a solid matrix using a liquid solvent, often with a purification step. nih.gov |

| Soxhlet Extraction | Soil, Sediment, Tissue | Continuous extraction of the analyte from a solid sample using a refluxing solvent. epa.gov |

| QuEChERS | Soil, Food | A two-step process involving an initial extraction with an organic solvent and salts, followed by a cleanup step using dispersive SPE. chromatographyonline.com |

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. retsch.com This can be achieved using techniques such as column chromatography with adsorbents like silica (B1680970) gel or Florisil, or gel permeation chromatography (GPC). epa.gov

Environmental Occurrence, Distribution, and Transport Dynamics of Pentachlorophenetole

Environmental Pathways and Mechanisms of Release

The primary pathway for the introduction of Pentachlorophenetole into the environment is through the transformation of pentachlorophenol (B1679276) (PCP). PCP has been extensively used worldwide as a wood preservative, pesticide, and disinfectant. Although its use has been restricted in many countries, legacy contamination in soils and aquatic systems remains a significant source.

This compound is formed from PCP through various biotic and abiotic processes. One of the key mechanisms is the microbial methylation of PCP in soil and sediments. Certain microorganisms possess the enzymatic machinery to convert PCP to the less polar and more volatile this compound. Additionally, photolytic degradation of PCP in aquatic environments can also lead to the formation of PCPe.

Direct release of PCPe into the environment is considered a minor pathway. While it may be present as an impurity in commercial PCP formulations, its primary environmental presence is a result of the in-situ transformation of its parent compound. Therefore, understanding the historical use and disposal of PCP is crucial for identifying potential hotspots of PCPe contamination.

Detection and Concentrations in Environmental Compartments

The detection of this compound in environmental samples requires sophisticated analytical techniques, typically involving gas chromatography coupled with mass spectrometry (GC-MS). Due to its derivation from PCP, PCPe is often found in conjunction with its precursor and other related chlorinated compounds.

Atmospheric Distribution and Fate Processes

This compound's moderate volatility allows for its partitioning into the atmosphere from contaminated soil and water surfaces. Once in the atmosphere, its fate is governed by processes such as photolysis, reaction with hydroxyl radicals, and atmospheric deposition. While specific data on the atmospheric concentrations of PCPe are scarce, studies on its precursor, PCP, have shown atmospheric levels ranging from nanograms to picograms per cubic meter, with higher concentrations observed near former wood treatment facilities. It is anticipated that PCPe would be present in the atmosphere at lower concentrations than PCP.

The atmospheric lifetime of PCPe is influenced by meteorological conditions and the concentration of atmospheric oxidants. Its semi-volatile nature suggests that it can undergo both gas-phase and particle-associated transport, allowing for its distribution over considerable distances from its source.

Aquatic System Distribution (Surface Water, Groundwater, Sediments)

In aquatic environments, this compound's hydrophobic nature dictates its partitioning behavior. It tends to adsorb to suspended particulate matter and accumulate in sediments. Consequently, sediment cores can serve as historical archives of PCPe contamination.

While comprehensive monitoring data for PCPe in aquatic systems are limited, its presence is expected in surface waters and sediments contaminated with PCP. The concentrations are likely to be in the nanogram per liter range in water and the nanogram to microgram per kilogram range in sediments, varying significantly with the level of historical PCP pollution. Due to its lower water solubility compared to PCP, PCPe is less likely to be found at high concentrations in groundwater, unless significant leaching from a highly contaminated source occurs.

Terrestrial System Distribution (Soil, Vegetation)

Soil is a primary reservoir for this compound, originating from the widespread use of PCP as a wood preservative for utility poles, railway ties, and fence posts. The transformation of PCP to PCPe occurs within the soil matrix, mediated by microbial activity. The persistence of PCPe in soil is influenced by factors such as soil organic matter content, temperature, and microbial community composition.

Data on the uptake and accumulation of PCPe in vegetation are not widely available. However, based on its lipophilic character, there is a potential for bioaccumulation in plant tissues, particularly in root systems exposed to contaminated soil. The extent of uptake would depend on the plant species, soil characteristics, and the concentration of PCPe in the soil.

The following table provides illustrative concentration ranges for Pentachlorophenol (PCP) in various environmental compartments, which can be used as a proxy to infer the potential, albeit likely lower, concentrations of its transformation product, this compound.

| Environmental Compartment | PCP Concentration Range |

| Atmosphere | 0.1 - 10 ng/m³ |

| Surface Water | 1 - 100 ng/L |

| Sediments | 10 - 1000 µg/kg |

| Soil | 0.1 - 50 mg/kg |

Note: This data is for Pentachlorophenol (PCP) and is intended to provide a general indication of potential contamination levels where its transformation product, this compound, might also be found.

Long-Range Environmental Transport Potential

The physicochemical properties of this compound, particularly its semi-volatility and persistence, suggest a potential for long-range environmental transport. Through atmospheric transport, PCPe can be carried far from its original source and deposited in remote ecosystems. This process, often referred to as the "grasshopper effect," involves cycles of volatilization and deposition, leading to the global distribution of persistent organic pollutants.

While specific modeling studies on the long-range transport of PCPe are lacking, its structural similarity to other chlorinated compounds known to undergo global transport, such as hexachlorobenzene (B1673134) and certain polychlorinated biphenyls (PCBs), supports this potential. The presence of such compounds in remote environments like the Arctic and Antarctic highlights the efficacy of atmospheric pathways in distributing persistent chemicals globally.

Source Identification and Apportionment Through Environmental Forensics

Environmental forensics utilizes advanced chemical analysis and data interpretation to identify the sources of environmental contaminants. In the context of this compound, source apportionment would focus on its relationship with its precursor, PCP.

By analyzing the relative concentrations of PCP and PCPe, along with other related degradation products and impurities found in commercial PCP formulations, it may be possible to trace the contamination back to a specific source or type of industrial activity. For instance, the congener patterns of polychlorinated dibenzo-p-dioxins and dibenzofurans, which are known impurities in technical PCP, can serve as chemical fingerprints to differentiate between various PCP sources.

Isotopic analysis of chlorine and carbon within the PCPe molecule could also provide valuable clues about its origin and transformation pathways. Although the application of these forensic techniques specifically to PCPe is not yet well-documented, they represent promising tools for future investigations into the sources and environmental fate of this compound.

Environmental Transformation and Degradation of this compound: A Review of Potential Pathways

This compound (PCPe), a highly chlorinated aromatic ether, is a compound of environmental interest due to its structural similarity to other persistent organic pollutants. While direct research on the environmental fate of this compound is limited, an understanding of its potential transformation and degradation mechanisms can be inferred by examining the behavior of related chlorinated aromatic compounds. This article explores the likely abiotic and biotic degradation pathways of this compound, drawing parallels from

Environmental Transformation and Degradation Mechanisms of Pentachlorophenetole

Biotic Degradation Processes (Biodegradation)

Identification and Characterization of Environmental Metabolites

Direct and extensive research identifying the specific environmental metabolites of pentachlorophenetole (PCPe) is limited in publicly available scientific literature. However, understanding its chemical structure allows for predictions regarding its transformation products. PCPe is an ether, specifically the ethyl ether of pentachlorophenol (B1679276) (PCP). The environmental fate of such compounds is often dictated by the cleavage of the ether linkage and transformations of the aromatic ring.

Metabolic pathways for structurally similar compounds, such as pentachloronitrobenzene (B1680406) (PCNB) and pentachlorophenol (PCP), provide insights into the likely degradation products of PCPe. For instance, PCNB, a precursor in one synthesis method for PCPe, degrades in the environment to metabolites like pentachloroaniline (B41903) (PCA) and pentachlorophenol (PCP) through reduction and hydrolysis, respectively. wikipedia.org

Given this, the primary transformation pathway for this compound in the environment is expected to be the cleavage of the ether bond (O-dealkylation). This process would yield pentachlorophenol (PCP) and acetaldehyde. PCP is a well-studied, toxic, and persistent pollutant itself. Further degradation of the pentachlorophenol metabolite would then follow established PCP degradation pathways, which can include reductive dechlorination under anaerobic conditions to form various tetrachlorophenols, trichlorophenols, and dichlorophenols, or mineralization to CO2 under specific microbial actions.

Another potential, though less documented, pathway could involve the reductive dechlorination of the benzene (B151609) ring prior to ether cleavage, leading to various tetrachlorophenetole isomers. The identification of metabolites from similar compounds in environmental matrices is typically performed using advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS).

Table 1: Predicted Environmental Metabolites of this compound

| Predicted Metabolite | Parent Compound | Predicted Transformation Pathway | Potential for Further Degradation |

|---|---|---|---|

| Pentachlorophenol (PCP) | This compound | O-dealkylation (Ether cleavage) | Yes, via reductive dechlorination to lesser chlorinated phenols |

| Tetrachlorophenetoles | This compound | Reductive dechlorination | Yes, further dechlorination |

| Tetrachlorophenols | Pentachlorophenol (as a primary metabolite) | Reductive dechlorination | Yes, further dechlorination to tri- and dichlorophenols |

Persistence and Environmental Half-Life Determination (Comparative analysis with similar persistent organic pollutants)

This compound is not listed as a primary compound under the Stockholm Convention on Persistent Organic Pollutants (POPs). However, its chemical structure strongly suggests that it possesses the key characteristics of a POP: persistence, resistance to degradation, and lipophilicity (a tendency to dissolve in fats rather than water). pops.inteuropa.eu These characteristics are defined by features such as a high degree of halogenation and a stable aromatic structure, which are present in PCPe. pops.intnih.gov

POPs like Dichlorodiphenyltrichloroethane (DDT), Hexachlorobenzene (B1673134) (HCB), and Polychlorinated Biphenyls (PCBs) are highly persistent due to their chlorinated aromatic structures. pops.intnih.gov The carbon-chlorine bonds on the benzene ring are very stable and resistant to chemical, biological, and photolytic degradation. nih.gov this compound shares this fundamental structure, featuring a benzene ring fully substituted with five chlorine atoms. This high level of chlorination suggests a significant resistance to environmental degradation and therefore a long environmental half-life, likely on the order of years, similar to other organochlorine pesticides. nih.gov For example, the half-life of DDT can be up to 15 years, while the soil half-life of chlordane (B41520) is approximately one year. pops.intnih.gov The persistence of these compounds allows for their long-range transport in the atmosphere and bioaccumulation in food chains. nih.govchemtrust.org

Table 2: Comparative Analysis of Environmental Persistence of Selected POPs

| Compound | Classification | Environmental Half-Life (Soil) | Key Structural Features for Persistence |

|---|---|---|---|

| This compound (Predicted) | Organochlorine | Not determined, but expected to be long (months to years) | Highly chlorinated benzene ring |

| DDT (Dichlorodiphenyltrichloroethane) | Organochlorine Pesticide | 2–15 years nih.gov | Chlorinated aromatic rings |

| Hexachlorobenzene (HCB) | Fungicide / Industrial Byproduct | 3–6 years | Fully chlorinated benzene ring |

| Aldrin | Organochlorine Pesticide | ~1 year (converts to Dieldrin) | Chlorinated cyclic structure |

| Dieldrin | Organochlorine Pesticide (Metabolite of Aldrin) | ~5 years | Highly stable, chlorinated epoxide structure |

| Chlordane | Organochlorine Pesticide | ~1 year pops.int | Chlorinated cyclic structure |

| Pentachloronitrobenzene (PCNB) | Fungicide | Relatively short (e.g., 1.8 days), but degrades to persistent metabolites wikipedia.org | Chlorinated nitroaromatic |

The comparison highlights that the structural properties of this compound align closely with chemicals known for their significant environmental persistence. While its precursor, PCNB, can degrade relatively quickly, its degradation products, such as pentachloroaniline (PCA) and pentachlorothioanisole (B41897) (PCTA), are known to be persistent in soil and river sediments. wikipedia.org This suggests that even if PCPe were to degrade, its primary metabolite, PCP, is itself a known persistent and toxic pollutant.

Ecological Implications and Environmental Behavior of Pentachlorophenetole

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the environment. ccme.ca Bioconcentration is a specific type of bioaccumulation where the uptake of the chemical is from the water. pwgsc-tpsgc.gc.ca The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log K_ow_), a measure of its lipophilicity, or "fat-loving" nature. pirika.com Substances with high Log K_ow_ values tend to accumulate in the fatty tissues of organisms.

Aquatic Organisms:

Studies on PCA have demonstrated its high bioconcentration in aquatic organisms. For instance, an acceptable laboratory bioconcentration study with bluegill sunfish reported Bioconcentration Factors (BCFs) of 5,420 and 6,320. publications.gc.ca These values, which are above the bioaccumulation criterion of 5,000, indicate a high potential for PCA to accumulate in fish from the water. publications.gc.ca Given the structural similarity between Pentachlorophenetole and PCA, it is plausible that this compound also exhibits a high bioconcentration potential in aquatic life.

Terrestrial Organisms:

Information regarding the bioaccumulation of this compound in terrestrial organisms is scarce. However, the principles of bioaccumulation in terrestrial ecosystems are similar to those in aquatic environments, with lipophilicity being a key determinant. researchgate.net Chemicals with high Log K_ow_ values can accumulate in soil-dwelling organisms and subsequently transfer through the terrestrial food web. Given its presumed lipophilic nature, this compound could potentially bioaccumulate in terrestrial organisms, although specific studies are needed to confirm this.

Interactive Data Table: Bioaccumulation Potential of this compound Analogues

| Compound | Log K_ow | Organism | Bioconcentration Factor (BCF) | Reference |

| Pentachloroanisole (B52094) (PCA) | 5.45 | Bluegill sunfish | 5,420 - 6,320 | publications.gc.ca |

| Pentachlorophenol (B1679276) (PCP) | 5.12 | Rainbow trout | 1,000 | epa.gov |

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer refers to the movement of contaminants from one trophic level to the next in a food web as a result of ingestion. savemyexams.com Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. inflibnet.ac.in

Direct studies on the trophic transfer and biomagnification of this compound are lacking. However, research on its structural analogues provides some insights. While PCA has a high bioaccumulation potential, some studies suggest that it may not biomagnify significantly in all food chains. For example, in the Arctic, concentrations of PCA in top predatory marine mammals did not exceed those in marine fish, which contradicts the typical pattern of biomagnification. regulations.gov This could be due to metabolic processes that break down the compound in higher-trophic-level organisms. regulations.gov

The potential for this compound to biomagnify would depend on its persistence and metabolism within different organisms in the food web. Persistent organic pollutants that are not easily metabolized are more likely to biomagnify. Without specific data on the metabolic fate of this compound, its biomagnification potential remains uncertain.

Comparative Environmental Behavior with Structural Analogues and Parent Compounds

The environmental behavior of this compound can be compared to its parent compound, pentachlorophenol (PCP), and its close structural analogue, pentachloroanisole (PCA).

Pentachlorophenol (PCP):

PCP is a widely used pesticide that is known to be toxic and persistent in the environment. epa.gov It has a Log K_ow_ of 5.12, indicating a high potential for bioaccumulation. cdc.gov PCP can be methylated in the environment by microorganisms to form PCA. cdc.gov This transformation is significant because PCA is generally more lipid-soluble and less volatile than PCP, which can affect its environmental distribution and bioavailability. The environmental fate of PCP is pH-dependent; it is more mobile in neutral or alkaline soils and has a greater tendency to bioconcentrate under acidic conditions. cdc.gov

Pentachloroanisole (PCA):

PCA is a transformation product of PCP and is also found in the environment. publications.gc.ca As mentioned earlier, PCA has a high Log K_ow_ and a demonstrated high bioconcentration potential in fish. publications.gc.ca Its persistence and potential for long-range transport have been noted, with its presence detected in remote areas like the Arctic. publications.gc.caregulations.gov

This compound (PCP-Et):

This compound is the ethyl ether of pentachlorophenol. It can be formed from the reaction of pentachloronitrobenzene (B1680406) with ethanol (B145695) and potassium hydroxide (B78521). wikipedia.org Structurally, it is very similar to PCA, with an ethyl group instead of a methyl group attached to the oxygen atom. This slight difference in structure might lead to subtle differences in its physicochemical properties and, consequently, its environmental behavior. It is likely that this compound, like PCA, is a lipophilic and persistent compound with a high potential for bioaccumulation. However, its specific metabolic pathways and biomagnification potential may differ.

Advanced Research Directions and Methodological Innovations in Pentachlorophenetole Studies

Development of Predictive Models for Environmental Fate and Transport

Predicting the environmental behavior of Pentachlorophenetole is crucial for assessing its potential risks and developing effective management strategies. Advanced predictive models are instrumental in simulating its partitioning, transport, and persistence across various environmental compartments.

The development of robust predictive models for PCPe relies on a combination of multimedia environmental fate models and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. Multimedia models, such as fugacity-based models, track the movement and distribution of chemicals between air, water, soil, sediment, and biota. envchemgroup.comtaylorfrancis.comwikipedia.orggoogle.com These models are structured in levels of increasing complexity, from simple equilibrium distribution (Level 1) to dynamic, non-equilibrium conditions (Level 3 and 4), accounting for processes like advection and degradation. envchemgroup.com

QSAR/QSPR models, like the OPEn structure–activity/property Relationship App (OPERA), are essential for estimating the physicochemical properties of this compound, which are critical inputs for fate and transport models. osti.govresearchgate.netbohrium.com These properties, including octanol-water partition coefficient (Kow), water solubility, and vapor pressure, are determined by the molecular structure of the compound. osti.govnih.gov The accuracy of these predictive models is highly dependent on the quality of the input data and the modeling methodology used. osti.govresearchgate.net For ionisable organic compounds, specialized models that account for pH and ionic strength are being developed to improve the accuracy of environmental concentration predictions. ecetoc.org

| Model Input Parameter | Description | Relevance to this compound Fate Modeling |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences transport properties such as diffusion. |

| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. | Indicates the tendency of PCPe to bioaccumulate in fatty tissues of organisms. |

| Water Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | Affects the mobility of PCPe in aquatic systems and its partitioning between water and other environmental compartments. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the volatility of PCPe and its potential for long-range atmospheric transport. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. | Governs the partitioning of PCPe between the atmosphere and water bodies. |

| Degradation Half-lives (in air, water, soil) | The time required for the concentration of a substance to decrease to half of its initial value. | Crucial for assessing the persistence of PCPe in different environmental compartments. |

Application of Isotopic Fingerprinting in Source Tracking and Transformation Studies

Isotopic fingerprinting, or Compound-Specific Isotope Analysis (CSIA), is a powerful tool for elucidating the sources and transformation pathways of environmental contaminants like this compound. nih.gov This technique measures the ratios of stable isotopes of elements within the contaminant molecule, which can provide unique signatures related to its origin and subsequent degradation processes. nih.gov

For chlorinated organic compounds such as PCPe, the analysis of carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) isotope ratios is particularly informative. nih.govacs.orgresearchgate.net Different manufacturing processes can result in distinct isotopic signatures in the final product, allowing for source apportionment in contaminated environments. Furthermore, biotic and abiotic degradation processes often exhibit kinetic isotope effects, where molecules containing lighter isotopes react at a slightly faster rate than those with heavier isotopes. nih.govacs.orgnih.gov This leads to a measurable enrichment of the heavier isotope in the remaining, undegraded fraction of the contaminant. nih.govacs.org

By characterizing the isotopic fractionation (ε) associated with specific degradation pathways (e.g., reductive dechlorination, oxidation), it is possible to identify and quantify the extent of in-situ bioremediation. nih.govacs.orgnih.gov For instance, a study on chlorinated phenols demonstrated that oxidative dechlorination by various enzymes resulted in a small but significant chlorine isotope effect, which was distinct from that of reductive dechlorination. nih.govacs.org Such dual-isotope approaches (e.g., plotting δ¹³C against δ³⁷Cl) can provide robust evidence for specific transformation mechanisms occurring in the field. nih.govacs.org

| Transformation Process | Compound Class | Isotopic Fractionation (ε) | Significance for this compound Studies |

|---|---|---|---|

| Oxidative Dechlorination | 2,4,6-Trichlorophenol | εCl ≈ -2.2 ± 0.6‰ | Provides a reference for identifying aerobic degradation pathways of PCPe. nih.govacs.org |

| Reductive Dechlorination | Tetrachloroethene (PCE) | εC ≈ -5.2‰ to -9.8‰ | Can be used to infer anaerobic degradation of PCPe by analogy. nih.gov |

| Abiotic Reduction by Cyanocobalamin | Tetrachloroethene (PCE) | εC ≈ -13.2‰ | Helps to distinguish biotic from abiotic degradation pathways. nih.gov |

| Oxidation by Heat-Activated Persulfate | Chloroform | εC ≈ -51.2 ± 1.6‰; εCl ≈ -7.0 ± 0.3‰ | Relevant for assessing the effectiveness of chemical remediation technologies for PCPe. ub.edu |

Systems-Level Approaches to Understanding Environmental Cycling

A systems-level approach is essential for a holistic understanding of the complex processes that govern the environmental cycling of persistent organic pollutants like this compound. This approach integrates data from various sources and considers the interactions and feedback loops between different environmental compartments and biological systems.

Multimedia environmental models are a cornerstone of the systems-level approach, as they simulate the fate and transport of chemicals across the interconnected biosphere. taylorfrancis.comgoogle.comwitpress.com These models divide the environment into distinct compartments (e.g., atmosphere, hydrosphere, lithosphere, and biosphere) and quantify the fluxes of the contaminant between them. envchemgroup.comwitpress.com By incorporating processes such as atmospheric deposition, runoff, bioaccumulation, and degradation, these models can predict the long-term distribution and persistence of this compound on a regional or global scale. envchemgroup.com

Furthermore, the application of systems biology offers a deeper understanding of the microbial processes involved in the biodegradation of chlorinated compounds. osti.govoup.comnih.govhua.gr This involves the use of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to study the metabolic networks and regulatory pathways of microorganisms capable of degrading PCPe. osti.govoup.com By understanding the genetic and enzymatic machinery involved, it may be possible to optimize bioremediation strategies and predict the environmental conditions that favor the natural attenuation of this compound. oup.comnih.gov

| Environmental Compartment | Key Processes for this compound Cycling | Interactions with Other Compartments |

|---|---|---|

| Atmosphere | Long-range transport, photodegradation, wet and dry deposition. | Deposition to water, soil, and vegetation; volatilization from surfaces. |

| Water | Sorption to suspended solids and sediment, hydrolysis, biodegradation, photolysis. | Runoff from soil, atmospheric deposition, exchange with sediment, uptake by aquatic biota. |

| Soil/Sediment | Sorption to organic matter and clay minerals, biodegradation (aerobic/anaerobic), leaching. | Deposition from air and water, runoff to water bodies, uptake by terrestrial plants and soil organisms. |

| Biota | Bioaccumulation, biotransformation, biomagnification. | Uptake from water, soil, and food; excretion and decomposition returning PCPe to the environment. |

Interdisciplinary Studies at the Interface of Environmental Chemistry, Analytical Science, and Remediation Technologies

Addressing the challenges posed by this compound contamination requires a concerted, interdisciplinary effort that integrates expertise from environmental chemistry, analytical science, and remediation technologies. acs.org Such collaborations are essential for a comprehensive approach, from detection and risk assessment to the development of effective mitigation strategies.

Analytical chemistry provides the foundational tools for detecting and quantifying this compound in complex environmental matrices. scielo.org.mxsolubilityofthings.com The development of highly sensitive and selective analytical methods is crucial for accurate exposure assessment and for monitoring the effectiveness of remediation efforts. researchgate.net This includes advanced chromatographic and mass spectrometric techniques that can identify not only the parent compound but also its transformation products. researchgate.net

Environmental chemistry investigates the fundamental processes that govern the fate, transport, and transformation of this compound in the environment. This knowledge is critical for developing accurate predictive models and for identifying the potential for natural attenuation.

Remediation technologies focus on the development and application of methods to remove or detoxify this compound from contaminated sites. This can include a range of physical, chemical, and biological approaches. An interdisciplinary approach ensures that the selection and design of remediation strategies are based on a sound understanding of the contaminant's properties and its behavior in the specific environmental setting. acs.org Probabilistic risk assessment, which incorporates data from both exposure and toxicological studies, is a key component of this integrated approach to managing the risks associated with chlorinated hydrocarbons. nih.gov

| Discipline | Key Contributions to this compound Research | Examples of Interdisciplinary Collaboration |

|---|---|---|

| Analytical Chemistry | Development of methods for detection, quantification, and characterization of PCPe and its metabolites in environmental samples. solubilityofthings.com | Working with remediation engineers to monitor the performance of treatment technologies. |

| Environmental Chemistry | Elucidation of degradation pathways, transport mechanisms, and partitioning behavior of PCPe in the environment. | Collaborating with toxicologists to understand how environmental transformations affect the toxicity of PCPe. |

| Toxicology | Assessment of the adverse effects of PCPe on human health and ecosystems. | Informing risk assessments and the setting of regulatory guidelines in conjunction with environmental scientists. |

| Microbiology/Systems Biology | Identification and characterization of microorganisms and enzymatic pathways involved in PCPe biodegradation. osti.govoup.comnih.gov | Partnering with engineers to design and optimize bioremediation systems. |

| Environmental Engineering | Design and implementation of remediation technologies (e.g., bioreactors, chemical oxidation) for PCPe-contaminated sites. | Integrating knowledge from analytical and environmental chemistry to select the most appropriate and effective remediation strategy. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.